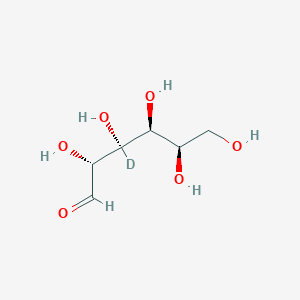
Mt KARI-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mt KARI-IN-1 is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria . This compound has shown significant potential in the fight against tuberculosis, particularly against drug-resistant strains .
Preparation Methods
The synthetic route typically involves the use of molecular docking to identify potential inhibitors, followed by the synthesis of these compounds based on their docking scores . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mt KARI-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Mt KARI-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new inhibitors targeting Mtb KARI . In biology, it is used to study the role of KARI in the biosynthesis of branched-chain amino acids and its potential as a drug target . In medicine, this compound is being investigated as a potential treatment for tuberculosis, particularly for drug-resistant strains . In industry, it could be used in the development of new antibiotics and other therapeutic agents .
Mechanism of Action
Mt KARI-IN-1 exerts its effects by inhibiting the activity of Mtb KARI, an enzyme involved in the biosynthesis of branched-chain amino acids . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates into products . This inhibition disrupts the biosynthesis pathway, leading to the death of the bacteria .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H11N5O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20) |
InChI Key |
NCGHEDQKUUEBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


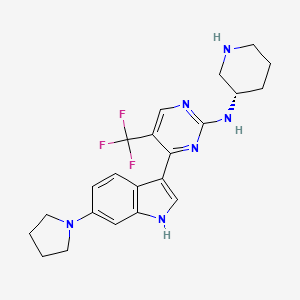
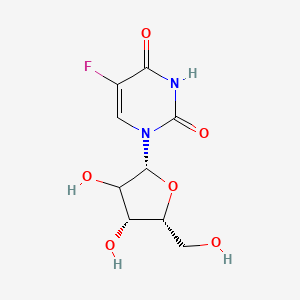
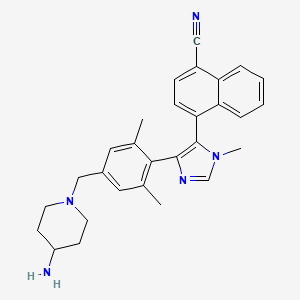
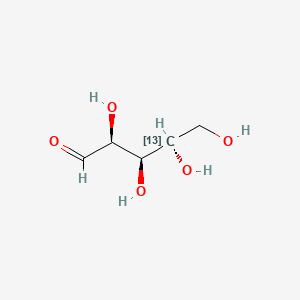
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
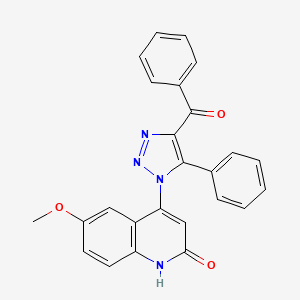
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
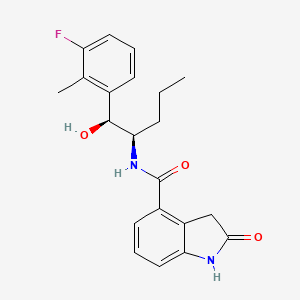
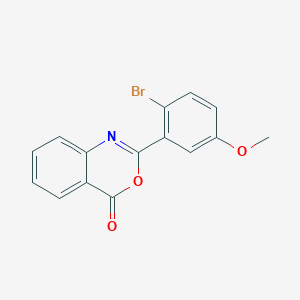
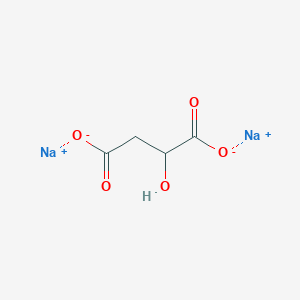
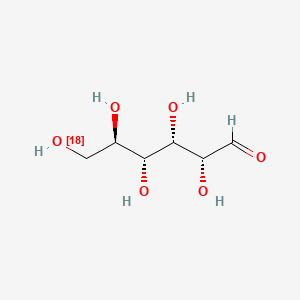

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
